![molecular formula C15H23F3N2O2 B2555891 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 2097920-28-8](/img/structure/B2555891.png)
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one
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Description
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 337.39 g/mol.
Scientific Research Applications
- Antimalarial Activity : Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group (similar to our target compound) have demonstrated potent antimalarial activity . Researchers explore derivatives of this compound for novel antimalarial drugs.
- Antidepressant and Antileishmanial Properties : The same group of compounds has also shown antidepressant and antileishmanial activity, making them potential candidates for drug development .
- Introduction of Tert-Butyl Group : Incorporating a tert-butyl group into heterocycles enhances their biological activity . Researchers have reported the synthesis of tert-butyl-substituted compounds in recent years, including 3-carboxy coumarins and 2,6-bis(5-t-butylbenzo[b]furan-2-ylcarbonyl) pyridines .
- Structurally Novel Derivatives : Our compound leads to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
- Thermal Stability Enhancement : Compounds like ours play a protective role in polymer matrices, ensuring thermal stability . Researchers investigate their effects and precision in quantification.
- Halogen Exchange Reactions : Our compound’s synthesis involves halogen exchange reactions, which are crucial in organic transformations . Understanding solvent and ligand effects is essential for optimizing these reactions.
- mTOR Pathway Targeting : Tert-butyl derivatives have been explored for their effects on the mTOR pathway in tumor malignancy . Investigating their interactions with cellular pathways is vital for potential therapeutic applications.
- DNA Intercalating Agents : Indolo[2,3-b]quinoxalines, structurally related to our compound, act as DNA intercalating agents with antiviral and cytotoxic activity . Researchers study their potential in cancer therapy and antiviral drug design.
Medicinal Chemistry and Drug Development
Organic Synthesis and Structural Diversity
Materials Science and Polymer Chemistry
Catalysis and Organic Transformations
Biological Interactions and Targeting Pathways
Chemical Biology and Drug Discovery
properties
IUPAC Name |
4-tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O2/c1-14(2,3)10-8-19-12(21)11(10)13(22)20-6-4-9(5-7-20)15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMRTEMKKKWHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one |
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